Product packaging for 2-Methyl-5-nitropyrimidine(Cat. No.:CAS No. 14080-34-3)

2-Methyl-5-nitropyrimidine

Cat. No.: B077518
CAS No.: 14080-34-3
M. Wt: 139.11 g/mol
InChI Key: NLGWYOYUTYUEQT-UHFFFAOYSA-N
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Description

Contextual Significance within Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. uomus.edu.iq Pyrimidines, a class of nitrogen-containing heterocycles, are of particular importance as they form the core structure of nucleobases like cytosine, thymine, and uracil, which are essential components of DNA and RNA. gsconlinepress.com

The introduction of a nitro group at the 5-position of the pyrimidine (B1678525) ring, as seen in 2-Methyl-5-nitropyrimidine, significantly influences its chemical behavior. The nitro group acts as a powerful electron-withdrawing group, activating the pyrimidine ring towards nucleophilic substitution reactions. This heightened reactivity makes it a valuable intermediate for the synthesis of a wide array of substituted pyrimidines. For instance, the nitro group can be reduced to an amino group, which can then be further functionalized.

The synthesis of related compounds, such as 4,6-dichloro-2-methyl-5-nitropyrimidine (B82758), highlights the preparative importance of this structural motif. This dichloro derivative is synthesized from 2-methyl-4,6-dihydroxypyrimidine through nitration followed by chlorination and serves as a key intermediate in the production of various other compounds. asianpubs.org

Overview of Research Trajectories for Pyrimidine Derivatives

Research into pyrimidine derivatives has been a vibrant and continuously evolving field. The inherent biological significance of the pyrimidine scaffold has driven extensive investigations into its potential as a source of therapeutic agents. gsconlinepress.com Scientists have explored the synthesis and biological evaluation of numerous pyrimidine derivatives, leading to the discovery of compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. gsconlinepress.comrsc.org

The functionalization of the pyrimidine ring at various positions has been a key strategy in developing novel compounds with enhanced or specific activities. For example, the introduction of different substituents at the C2, C4, C5, and C6 positions of the pyrimidine ring has been shown to modulate the biological and physicochemical properties of the resulting molecules. The study of 2-substituted-6-(2-hydroxyphenyl)-4-methyl-5-nitropyrimidines, synthesized from the reaction of 2-methyl-3-nitrochromone with amidines, demonstrates a synthetic route to highly functionalized pyrimidines. jst.go.jp These compounds can then undergo further transformations, such as methylation or reduction of the nitro group, to generate a library of derivatives for biological screening. jst.go.jp

The research trajectory for pyrimidine derivatives continues to expand, with ongoing efforts to design and synthesize novel compounds with improved therapeutic profiles. Molecular docking studies are increasingly being employed to understand the interactions of these derivatives with biological targets, aiding in the rational design of more potent and selective inhibitors. nih.govresearchgate.net

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its application in chemical synthesis.

PropertyValue
Molecular Formula C₅H₅N₃O₂
Molecular Weight 139.11 g/mol
CAS Number 14080-34-3
IUPAC Name This compound
SMILES CC1=NC=C(C=N1)N+[O-]
InChIKey NLGWYOYUTYUEQT-UHFFFAOYSA-N
Data sourced from PubChem CID 12440771 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N3O2 B077518 2-Methyl-5-nitropyrimidine CAS No. 14080-34-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-nitropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c1-4-6-2-5(3-7-4)8(9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGWYOYUTYUEQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10498358
Record name 2-Methyl-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14080-34-3
Record name 2-Methyl-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methyl 5 Nitropyrimidine and Analogues

Established Synthetic Routes

Traditional synthesis of the 2-methyl-5-nitropyrimidine scaffold relies on several well-documented chemical transformations. These routes provide reliable access to the target molecule and its derivatives, though they often involve harsh reaction conditions.

Direct nitration of a pre-formed pyrimidine (B1678525) ring is a primary strategy for introducing the 5-nitro group. The reaction typically involves potent nitrating agents under controlled temperatures to manage the exothermic nature of the process and ensure regioselectivity.

A common precursor for this reaction is 2-methylpyrimidine-4,6-dione (MPD). The nitration of MPD is a key step in the synthesis of 1,1-diamino-2,2-dinitroethene (DADNE, FOX-7). icm.edu.pl This process typically uses a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). icm.edu.plresearchgate.net The reaction proceeds through the formation of this compound-4,6-dione (MNMPD) as an intermediate. icm.edu.plresearchgate.net

Controlling the reaction temperature is crucial for both safety and yield. Studies have shown that the reaction is highly sensitive to temperature, with the rate of heat generation increasing exponentially. icm.edu.plresearchgate.net An optimal temperature of 15°C has been identified to achieve a maximum yield of subsequent products, reaching up to 85%. icm.edu.plresearchgate.net One patented method highlights the risk of excessive reaction heat and proposes a modified procedure where 4,6-dihydroxy-2-methylpyrimidine (B75791) is first dissolved in concentrated sulfuric acid and cooled to 5-10°C before the slow addition of the nitrating agent, allowing for better temperature control and safer production. google.com

Table 1: Nitration Conditions for Pyrimidine Precursors

PrecursorNitrating AgentTemperatureKey Findings
2-Methylpyrimidine-4,6-dione (MPD)HNO₃ / H₂SO₄15°COptimal temperature for maximizing yield (up to 85% for derived products). Reaction is highly sensitive to temperature. icm.edu.plresearchgate.net
4,6-Dihydroxy-2-methylpyrimidineNitric acid anhydride (B1165640) in H₂SO₄5-10°CControlled addition at low temperature prevents rapid heat generation, improving safety and yield. google.com
2-Aminopyridine (B139424)HNO₃ / H₂SO₄-Nitration can lead to a mixture of isomers (e.g., 2-amino-5-nitropyrimidine (B189733) and 2-amino-3-nitropyrimidine), requiring separation. google.com

Cyclization reactions offer a method to construct the pyrimidine ring from acyclic precursors. This approach is particularly useful when the desired substitution pattern is difficult to achieve through modification of a pre-existing ring. A prominent example involves starting with a nitrated malonic acid derivative which then undergoes condensation with a suitable reagent to form the heterocyclic ring.

One patented method describes the synthesis of a 5-nitropyrimidine (B80762) analogue starting from diethyl 2-nitromalonate. google.com This intermediate is reacted with thiourea (B124793) in the presence of a sodium alkoxide. The reaction proceeds via a condensation mechanism, where the thiourea molecule attacks the carbonyl groups of the dicarbonyl compound, leading to the formation of the 4,6-dihydroxy-2-mercapto-5-nitropyrimidine ring system with a reported yield of 72%. google.com Such cyclization strategies are versatile for creating a wide array of substituted pyrimidines.

Halogenation and alkylation are fundamental functionalization techniques used to synthesize more complex this compound analogues. Halogenated pyrimidines, particularly chloro-derivatives, are valuable intermediates because the halogen atom can be readily displaced by various nucleophiles.

A patented process for synthesizing 4,6-dichloro-2-methylthio-5-nitropyrimidine illustrates these strategies. google.com The synthesis begins with the cyclization product 4,6-dihydroxy-2-mercapto-5-nitropyrimidine. This intermediate undergoes methylation using dimethyl sulfate (B86663) to yield 4,6-dihydroxy-2-methylthio-5-nitropyrimidine. Subsequently, the hydroxyl groups are replaced by chlorine atoms in a chlorination step using phosphorus oxychloride (POCl₃), often with N,N-dimethylaniline as a catalyst, to produce the final chlorinated product. google.com This sequence highlights a typical pathway where alkylation and halogenation are used sequentially to build the desired molecular architecture.

Alkylation can also be performed to introduce groups onto the nitrogen atoms of the pyrimidine ring. The regioselectivity of this reaction can be influenced by steric effects and the choice of base and solvent. derpharmachemica.com

Malonic acid derivatives, particularly diethyl malonate, are versatile C3 building blocks for constructing the pyrimidine backbone. google.com A common route involves the initial nitration of diethyl malonate using concentrated nitric acid to form diethyl 2-nitromalonate. google.com This activated intermediate is then primed for cyclization.

As described in a patented method, the diethyl 2-nitromalonate is cyclized with thiourea under basic conditions (sodium alkoxide) to form a substituted pyrimidine ring. google.com An alternative approach involves the reaction of 2-chloro-3-nitropyridines with a malonic ester anion, generated from diethyl malonate and a base like potassium carbonate, to synthesize 2-methyl-3-nitropyridines, which are structural analogues. researchgate.net These methods demonstrate the utility of malonic esters in forming the core structure of pyrimidine systems.

Innovative and Green Chemistry Approaches in Synthesis

In response to growing environmental concerns, green chemistry principles are being integrated into the synthesis of pyrimidine derivatives. rasayanjournal.co.in These approaches aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency. mit.edu

Innovations in this area include:

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve yields by enabling rapid and uniform heating. rasayanjournal.co.in

Ultrasonic Synthesis: The use of ultrasound irradiation provides mechanical energy to the reaction, often leading to enhanced reaction rates and yields under milder conditions. rasayanjournal.co.in

Use of Ionic Liquids: Ionic liquids can serve as environmentally benign solvents and catalysts. rasayanjournal.co.in A highly efficient method for the C-5 halogenation of pyrimidine-based nucleosides has been developed using N-halosuccinimides in an ionic liquid medium, which can be recovered and reused. elsevierpure.com

Solvent-Free Reactions: Performing reactions without a solvent, such as through mechanochemistry (ball milling), minimizes waste and can lead to the formation of purer products. rasayanjournal.co.in

While specific green synthesis routes for this compound are not extensively detailed in the provided search context, these general principles are actively being applied to the synthesis of pyrimidine derivatives and represent the future direction of the field. rasayanjournal.co.in The adoption of such green processes in the 2-Methyl-5-Nitropyridine (B155877) market was noted at 42%, indicating a significant trend toward more sustainable manufacturing. globalgrowthinsights.com

Challenges and Optimization in Synthetic Yield and Purity

The synthesis of this compound and its analogues is not without its challenges. Key obstacles include managing hazardous reaction conditions, controlling selectivity, and maximizing both the yield and purity of the final product.

One of the primary challenges is the management of highly exothermic reactions, particularly nitration. google.com The conventional use of mixed acids can generate significant heat, posing safety risks and potentially leading to the formation of undesired byproducts. google.com Optimization strategies involve careful temperature control, such as cooling the reaction vessel and performing slow, controlled addition of reagents. google.com

Another significant challenge is achieving high regioselectivity. For instance, the nitration of 2-aminopyridine can result in a mixture of 3-nitro and 5-nitro isomers, necessitating difficult separation procedures. google.com Similarly, the alkylation of nitroimidazoles can yield different N-alkylated products depending on the reaction conditions. derpharmachemica.com Optimization in this area involves the careful selection of solvents, bases, and temperatures to favor the formation of the desired isomer. derpharmachemica.com

Fluctuations in the price of raw materials and the costs associated with adhering to strict environmental and safety regulations also present significant hurdles for manufacturers. globalgrowthinsights.com

Table 2: Challenges and Optimization Strategies in Synthesis

ChallengeDescriptionOptimization Strategy
Exothermic Reactions Nitration reactions generate substantial heat, posing safety risks and promoting side reactions. google.comSlow, controlled addition of reagents at low temperatures (e.g., 5-10°C); use of efficient cooling systems. icm.edu.plgoogle.com
Regioselectivity Formation of undesired isomers during nitration or alkylation, complicating purification and reducing yield. google.comJudicious choice of solvents, bases, and reaction temperature to direct the reaction towards the desired product. derpharmachemica.com
Product Purity Presence of starting materials, intermediates, or byproducts in the final product.Recrystallization, column chromatography, and careful control of reaction stoichiometry. mdpi.com
Environmental Compliance Adherence to regulations (e.g., REACH, EPA) increases operational costs due to waste management needs. globalgrowthinsights.comAdoption of green chemistry approaches, such as using recyclable catalysts, safer solvents (ionic liquids), and solvent-free methods to minimize waste. rasayanjournal.co.inelsevierpure.com

Regioselectivity and Stereoselectivity in this compound Synthesis

The synthesis of substituted pyrimidines, including this compound, often requires careful control of regioselectivity to ensure the correct placement of functional groups on the pyrimidine ring. In electrophilic aromatic substitution reactions like nitration, the directing effects of the substituents already present on the ring are paramount. For a 2-methylpyrimidine (B1581581) undergoing nitration, the methyl group is an activating, ortho-para director, while the ring nitrogen atoms are deactivating. The position of nitration is influenced by the reaction conditions and the nature of the nitrating agent.

The mechanism of electrophilic aromatic nitration typically involves the formation of a nitronium ion (NO₂⁺) which then attacks the aromatic ring. nih.gov The stability of the resulting intermediate, known as a σ-complex or arenium ion, determines the preferred position of substitution. For activated rings, the transition state leading to the σ-complex is often the rate-determining step. nih.gov The electron-donating methyl group at the 2-position would stabilize the positive charge in the arenium ion, particularly when the attack occurs at the ortho or para positions (positions 4, 6, and 5, respectively). However, the strong electron-withdrawing effect of the two ring nitrogens complicates this prediction. Computational studies on similar heterocyclic systems can help elucidate the most likely pathways by modeling the energy of the transition states. rsc.org

Stereoselectivity becomes a critical factor when chiral centers are present in the molecule or are formed during the synthesis. While the synthesis of this compound itself does not inherently create chiral centers, the synthesis of more complex analogues, such as those with substituted side chains, may require stereoselective methods to control the three-dimensional arrangement of atoms. nih.gov This can be achieved through substrate control, where the existing stereochemistry of the starting material dictates the stereochemistry of the product, or through catalyst control, using chiral catalysts to favor the formation of one stereoisomer over another.

Synthetic Routes to Related Nitropyridines and Nitropyrimidines

The synthesis of various nitropyridine and nitropyrimidine analogues provides valuable insights into the chemical behavior of these heterocyclic systems and offers precursors for more complex molecules.

A common method for the synthesis of 2-amino-3-methyl-5-nitropyridine (B21948) involves the direct nitration of 2-amino-3-methylpyridine. This reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid. chemicalbook.com The reaction requires careful temperature control to manage the exothermic nature of the nitration and to ensure selectivity.

The general procedure begins by dissolving 3-methylpyridin-2-amine in concentrated sulfuric acid and cooling the mixture to 0 °C. A pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid is then added dropwise, maintaining the temperature below 20 °C. The reaction mixture is subsequently warmed and then heated to 50 °C for a short period to drive the reaction to completion. After cooling, the mixture is neutralized with concentrated ammonia (B1221849) to precipitate the product. The crude product is then collected by filtration and purified by recrystallization, typically from aqueous dimethylformamide (DMFA), to yield 3-methyl-5-nitropyridin-2-amine. chemicalbook.com

Table 1: Synthesis of 2-Amino-3-methyl-5-nitropyridine

Starting MaterialReagentsKey ConditionsProductYieldReference
3-Methylpyridin-2-amineFuming Nitric Acid, Concentrated Sulfuric Acid, AmmoniaInitial cooling to 0 °C, controlled addition below 20 °C, heating to 50 °C, neutralization3-Methyl-5-nitropyridin-2-amine35% chemicalbook.com

The synthesis of 4,6-dichloro-2-methyl-5-nitropyrimidine (B82758) is a multi-step process that begins with the construction of the pyrimidine ring, followed by nitration and chlorination. epa.govresearchgate.netasianpubs.org

The process typically starts with the cyclization of acetamidine (B91507) hydrochloride and diethyl malonate in the presence of a base like sodium methoxide, which yields 4,6-dihydroxy-2-methylpyrimidine with a high yield of 91.2%. epa.govresearchgate.net The next step is the nitration of this intermediate. This is achieved using a mixture of nitric acid, trichloroacetic acid, and acetic acid, resulting in 4,6-dihydroxy-2-methyl-5-nitropyrimidine in an 88.3% yield. epa.govasianpubs.org The final step is the chlorination of the dihydroxy intermediate. This is accomplished by treating it with a chlorinating agent such as phosphorus oxychloride, which replaces the hydroxyl groups with chlorine atoms to afford the final product, 4,6-dichloro-2-methyl-5-nitropyrimidine, with a yield of 82.6%. epa.govasianpubs.org

Table 2: Multi-step Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine

StepReactantsReagents/ConditionsProductYieldReference
1. CyclizationAcetamidine hydrochloride, Diethyl malonateSodium methoxide4,6-Dihydroxy-2-methylpyrimidine91.2% epa.govresearchgate.net
2. Nitration4,6-Dihydroxy-2-methylpyrimidineNitric acid, Trichloroacetic acid, Acetic acid4,6-Dihydroxy-2-methyl-5-nitropyrimidine88.3% epa.govasianpubs.org
3. Chlorination4,6-Dihydroxy-2-methyl-5-nitropyrimidinePhosphorus oxychloride4,6-Dichloro-2-methyl-5-nitropyrimidine82.6% epa.govasianpubs.org

The synthesis of hydrazones based on a 2-methyl-5-nitropyridine scaffold involves a sequence of reactions starting from the corresponding ethyl ester of 2-methyl-5-nitro-6-phenylnicotinic acid. mdpi.com This ester is first converted into 2-methyl-5-nitro-6-phenylnicotinohydrazide. This is achieved by reacting the ethyl ester with hydrazine (B178648) hydrate (B1144303) in isopropanol, with heating, to produce the hydrazide in high yield (98%). mdpi.com

The resulting hydrazide is then condensed with various substituted aromatic aldehydes in ethanol (B145695) to form the desired hydrazone derivatives. mdpi.com A notable aspect of these hydrazones is the existence of multiple isomers. Detailed spectroscopic analysis, including NMR, has revealed that these compounds can exist as a mixture of four isomers: Z-I, Z-II, E-I, and E-II, arising from geometric isomerism around the C=N bond and rotational isomers (rotamers). mdpi.comnih.gov

Table 3: Synthesis of 2-Methyl-5-nitro-6-phenylnicotinohydrazide

Starting MaterialReagentsConditionsProductYieldReference
Ethyl ester of 2-methyl-5-nitro-6-phenylnicotinic acid80% Hydrazine hydrate, 2-PrOHHeating at 60–70 °C2-Methyl-5-nitro-6-phenylnicotinohydrazide98% mdpi.com

The nitration of 2-methylpyrimidine-4,6-dione (MPD) is a key process in the synthesis of the energetic material 1,1-diamino-2,2-dinitroethene (DADNE), also known as FOX-7. icm.edu.plresearchgate.net This reaction is typically performed using a mixture of nitric acid and sulfuric acid. icm.edu.plresearchgate.net

The initial product of the nitration of MPD is this compound-4,6-dione (MNMPD). icm.edu.pl This intermediate is then subjected to further nitration under the reaction conditions. The nitration can occur both at the 5-position of the pyrimidine ring and at the α-carbon of the 2-methyl group. researchgate.net This leads to the formation of 5,5-dinitro-2-(dinitromethylene)pyrimidine-4,6-dione (TNMPD). icm.edu.pl The highly nitrated pyrimidine ring in TNMPD is susceptible to nucleophilic attack and subsequent hydrolysis, which ultimately yields FOX-7. icm.edu.plresearchgate.net The kinetics of this nitration have been studied, and the reaction is known to be sensitive to temperature. researchgate.net

Table 4: Nitration Products of 2-Methylpyrimidine-4,6-dione

SubstrateNitrating AgentIntermediate ProductFurther Nitration ProductReference
2-Methylpyrimidine-4,6-dione (MPD)Mixed acids (HNO₃/H₂SO₄)This compound-4,6-dione (MNMPD)5,5-Dinitro-2-(dinitromethylene)pyrimidine-4,6-dione (TNMPD) icm.edu.pl

Chemical Reactivity and Transformation Studies of 2 Methyl 5 Nitropyrimidine

Nucleophilic Substitution Reactions

The pyrimidine (B1678525) ring, being an electron-deficient aromatic system, is inherently susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group at the 5-position. This activation facilitates several types of nucleophilic substitution reactions, most notably the substitution of a hydrogen atom.

A key reaction in this class is the Vicarious Nucleophilic Substitution (VNS). wikipedia.org This reaction allows for the formal substitution of a hydrogen atom on an electron-deficient aromatic ring by a nucleophile. nih.govorganic-chemistry.org In the case of 2-Methyl-5-nitropyrimidine, a carbanion bearing a leaving group can attack the pyrimidine ring, typically at a position activated by the nitro group (ortho or para). kuleuven.be The reaction proceeds through the formation of an anionic σ-adduct, also known as a Meisenheimer-type complex. nih.govorganic-chemistry.org This intermediate then undergoes a base-induced β-elimination of the leaving group from the carbanion, followed by protonation during work-up to restore aromaticity and yield the substituted product. nih.gov This method provides a powerful, transition-metal-free route for C-H functionalization. nih.gov

The table below summarizes representative nucleophilic substitution reactions applicable to nitrated pyrimidine and pyridine (B92270) systems.

Reaction TypeNucleophileKey IntermediateProduct TypeReference
Vicarious Nucleophilic Substitution (VNS)Carbanion with leaving group (e.g., from Chloromethyl phenyl sulfone)Anionic σ-adduct (Meisenheimer complex)C-H Alkylation/Functionalization nih.govorganic-chemistry.org
Ring TransformationAmidinesOpen-chain intermediateSubstituted Aminopyridines kuleuven.be

Reduction Reactions of the Nitro Group

The nitro group of this compound is readily susceptible to reduction, providing a primary pathway to synthesize the corresponding amine, 2-methylpyrimidin-5-amine. This transformation is a fundamental step in the synthesis of more complex molecules, as the resulting amino group can be further functionalized. A wide array of reducing agents and conditions can be employed to achieve this conversion, ranging from catalytic hydrogenation to the use of dissolving metals in acidic media.

The choice of reagent can be tailored based on the presence of other functional groups in the molecule to ensure chemoselectivity. Common methods include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. Another widely used method involves the use of metals such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) or a weaker acid like acetic acid.

The following table details common reagents and conditions for the reduction of aromatic nitro groups to primary amines.

Reagent/SystemTypical ConditionsProduct
H₂ / Palladium on Carbon (Pd/C)Methanol or Ethanol (B145695) solvent, room temperature, atmospheric or elevated pressure2-Methylpyrimidin-5-amine
H₂ / Raney NickelEthanol solvent, room temperature and pressure2-Methylpyrimidin-5-amine
Tin(II) Chloride (SnCl₂)Concentrated HCl, heat2-Methylpyrimidin-5-amine
Iron (Fe) powder / Acetic AcidRefluxing acetic acid2-Methylpyrimidin-5-amine
Sodium Dithionite (Na₂S₂O₄)Aqueous or biphasic system, often with a phase-transfer catalyst2-Methylpyrimidin-5-amine

Reactions Involving the Methyl Group

The methyl group at the 2-position of the pyrimidine ring is activated by the adjacent ring nitrogen, rendering its protons acidic and susceptible to deprotonation by strong bases. This allows the methyl group to participate in a variety of synthetic transformations.

One such reaction is condensation with aldehydes. In the presence of a base, the methyl group can be deprotonated to form a nucleophilic carbanion, which can then attack the electrophilic carbonyl carbon of an aldehyde. This reaction, analogous to an aldol (B89426) condensation, can be used to extend the carbon chain at the 2-position. Studies on related 2-methyl-3-nitropyridines have shown successful condensation with various aromatic aldehydes using catalytic amounts of piperidine. researchgate.net

The methyl group can also undergo oxidation. Strong oxidizing agents can convert the methyl group into a carboxylic acid, which would yield 5-nitropicolinic acid. Research on the oxidation of the structurally similar 2-methyl-5-ethylpyridine has demonstrated that the alkyl groups on the pyridine ring can be oxidized. researchgate.netect-journal.kz

Furthermore, the acidity of the methyl protons makes them susceptible to deprotonation by organometallic reagents such as organolithiums. wikipedia.orgmasterorganicchemistry.com The resulting lithiated species can then act as a potent nucleophile, reacting with a range of electrophiles to introduce new functional groups.

Electrophilic Reactivity of the Pyrimidine Ring

The pyrimidine ring in this compound is strongly deactivated towards electrophilic aromatic substitution. This low reactivity is a consequence of the cumulative electron-withdrawing effects of two key features: the two nitrogen atoms within the aromatic ring and the powerful nitro group substituent. The ring nitrogens act as "electron sinks," reducing the π-electron density of the ring system. This effect is greatly amplified by the nitro group, one of the strongest deactivating groups.

As a result, classical electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation or acylation, and even nitration or halogenation under standard conditions, are generally unsuccessful on this substrate. nih.gov The high energy barrier for the formation of the required cationic intermediate (a Wheland-type intermediate) makes such reactions energetically unfavorable.

Mechanistic Investigations of Key Reactions

Mechanistic studies have provided significant insight into the transformations of this compound and related compounds. The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a particularly well-studied example. The mechanism involves two primary steps:

Nucleophilic Addition: A carbanion, stabilized by an electron-withdrawing group and possessing a leaving group (X), attacks an electron-deficient carbon atom on the pyrimidine ring. This addition is typically faster at a position occupied by hydrogen than at a position bearing a halogen (except fluorine). organic-chemistry.org This step results in the formation of a stable, non-aromatic anionic σ-adduct (Meisenheimer complex). acs.org

β-Elimination: In the presence of a base, the σ-adduct undergoes elimination. The base removes a proton from the carbon atom that was attacked, and this is followed by the departure of the leaving group (X) from the original nucleophile. This step re-establishes the aromaticity of the ring and forms a new C-C bond. nih.govacs.org

Steric factors can play a crucial role in these reactions. For instance, studies on nitropyridines have shown that bulky nucleophiles can hinder the elimination step, leading to the isolation of the protonated Meisenheimer-type adduct instead of the final substitution product. acs.org

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the detailed mechanisms of reactions involving nitropyrimidines and other electron-deficient systems. nih.gov These theoretical methods allow for the mapping of reaction potential energy surfaces, providing a deeper understanding of reaction pathways, transition states, and the factors that control reactivity and selectivity.

For reactions like the VNS, DFT calculations can be used to:

Model Geometries: Optimize the three-dimensional structures of reactants, intermediates (such as the Meisenheimer complex), transition states, and products.

Analyze Electronic Structure: Investigate the distribution of electron density and molecular orbitals to understand how substituents activate or deactivate the ring towards nucleophilic attack. nih.gov

Computational studies on SNAr reactions have provided evidence for both stepwise mechanisms, proceeding through a distinct Meisenheimer intermediate, and concerted mechanisms, where bond formation and bond breaking occur in a single step. acs.org DFT calculations can help distinguish between these pathways by locating the relevant transition states and intermediates on the potential energy surface.

Spectroscopic Characterization and Elucidation of Molecular Structure

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Key Vibrational Modes:

Pyrimidine (B1678525) Ring Vibrations: The pyrimidine ring exhibits characteristic C-H and C=N stretching vibrations. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations of the heterocyclic ring are expected to appear in the 1600-1400 cm⁻¹ range.

Methyl Group Vibrations: The methyl (-CH₃) group gives rise to distinct vibrational modes. Asymmetric and symmetric C-H stretching vibrations are expected around 2950 cm⁻¹ and 2870 cm⁻¹, respectively. Bending vibrations, including scissoring and rocking modes, occur at lower frequencies.

Nitro Group Vibrations: The nitro (-NO₂) group is characterized by strong and distinct absorption bands. The asymmetric stretching vibration typically appears in the 1560-1520 cm⁻¹ range, while the symmetric stretching vibration is observed between 1360-1345 cm⁻¹. Bending vibrations of the nitro group are also present at lower wavenumbers.

Table 1: Predicted IR and Raman Vibrational Modes for 2-Methyl-5-nitropyrimidine based on Analogous Compounds

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Expected Intensity
Aromatic C-H Stretch 3100 - 3000 Medium to Weak
Methyl C-H Stretch 2975 - 2850 Medium
C=N, C=C Ring Stretch 1600 - 1400 Strong to Medium
Nitro Asymmetric Stretch 1560 - 1520 Strong
Nitro Symmetric Stretch 1360 - 1345 Strong
Methyl C-H Bend 1470 - 1370 Medium
C-N Stretch 1350 - 1200 Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.

¹H NMR Analysis and Isomer Identification

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the methyl group and the pyrimidine ring. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitro group and the nitrogen atoms in the pyrimidine ring.

Methyl Protons: The protons of the methyl group at the 2-position are expected to appear as a singlet in the upfield region, likely around δ 2.5-3.0 ppm.

Pyrimidine Ring Protons: The protons on the pyrimidine ring will be in the downfield aromatic region. The proton at the 4-position and the proton at the 6-position will be distinct due to their proximity to the methyl and nitro groups. The strong deshielding effect of the nitro group would cause the proton at the 6-position to appear at a higher chemical shift (further downfield) compared to the proton at the 4-position. These protons would likely appear as doublets due to coupling with each other.

NMR is also crucial for distinguishing between isomers. For instance, an isomer like 4-Methyl-5-nitropyrimidine would exhibit a different splitting pattern and chemical shifts for its ring protons, allowing for unambiguous identification.

¹³C NMR Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically proton-decoupled, resulting in a single peak for each unique carbon atom.

The chemical shifts in the ¹³C NMR spectrum of this compound are influenced by the electronegativity of the nitrogen and oxygen atoms.

Methyl Carbon: The carbon of the methyl group is expected to have a chemical shift in the upfield region, typically around δ 20-30 ppm.

Pyrimidine Ring Carbons: The carbons of the pyrimidine ring will be significantly downfield. The carbon atom attached to the nitro group (C5) is expected to be highly deshielded. The carbon atoms adjacent to the ring nitrogens (C2, C4, and C6) will also exhibit downfield shifts. The specific chemical shifts can be predicted based on empirical data from similar pyrimidine derivatives.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Nucleus Position Predicted Chemical Shift (δ, ppm) Multiplicity (¹H)
¹H Methyl (-CH₃) 2.5 - 3.0 Singlet
¹H Ring Proton (H4) 8.5 - 9.0 Doublet
¹H Ring Proton (H6) 9.0 - 9.5 Doublet
¹³C Methyl (-CH₃) 20 - 30 -
¹³C Ring Carbon (C2) 160 - 170 -
¹³C Ring Carbon (C4) 150 - 160 -
¹³C Ring Carbon (C5) 140 - 150 -

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. In this compound, the presence of the pyrimidine ring and the nitro group, which are chromophores, dictates its UV-Vis absorption profile.

The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions, involving the π-electron system of the aromatic ring, are typically of high intensity. The n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are generally of lower intensity. The conjugation between the pyrimidine ring and the nitro group is expected to shift the absorption maxima to longer wavelengths (a bathochromic or red shift). Based on studies of similar nitro-substituted pyrimidines, significant absorption bands are anticipated in the UV region.

X-ray Diffraction Studies for Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would reveal precise bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound is not available, the structure of a closely related isomer, 2-chloro-5-methyl-3-nitropyridine, provides valuable comparative information. In this related structure, the pyridine (B92270) ring is essentially planar, and the nitro group is nearly coplanar with the ring. It is expected that this compound would adopt a similar planar conformation. The crystal packing would likely be influenced by intermolecular interactions such as C-H···O and C-H···N hydrogen bonds, as well as potential π-π stacking interactions between the pyrimidine rings.

Table 3: Expected Crystal Data Parameters for this compound (based on analogous structures)

Parameter Expected Value/System
Crystal System Monoclinic or Orthorhombic
Space Group Centrosymmetric (e.g., P2₁/c)
Key Bond Lengths C-N (ring) ~1.33 Å, C-C (ring) ~1.39 Å, C-NO₂ ~1.47 Å, N-O ~1.22 Å
Key Bond Angles Angles within the pyrimidine ring ~120°, C-N-O ~118°

Mass Spectrometry in Structural Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₅H₅N₃O₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the nitro group (-NO₂, 46 Da) and the methyl group (-CH₃, 15 Da). Common fragmentation pathways for pyrimidine derivatives also include ring cleavage. The observation of the molecular ion peak and characteristic fragment ions would serve to confirm the molecular formula and provide strong evidence for the proposed structure.

Table 4: List of Compounds Mentioned

Compound Name
This compound
2-amino-3-methyl-5-nitropyridine (B21948)
4-Methyl-5-nitropyrimidine

Theoretical and Computational Chemistry Studies of this compound

Detailed computational and theoretical analyses for the specific chemical compound this compound are not available in the current body of scientific literature. While extensive research exists for structurally similar compounds, particularly pyridine derivatives, this information is not directly applicable to the pyrimidine structure due to fundamental differences in their atomic composition and electron distribution.

The user-requested outline focuses on several key areas of computational chemistry, including Density Functional Theory (DFT) calculations, Natural Bonding Orbital (NBO) analysis, and the prediction of quantum chemical parameters. These methods provide deep insights into the molecular properties of a compound.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is employed for:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in a molecule.

Vibrational Frequency Analysis: Calculating the frequencies of molecular vibrations, which correspond to peaks in infrared and Raman spectra.

Frontier Molecular Orbital (FMO) Analysis: Examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is crucial for understanding a molecule's chemical reactivity and electronic properties.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution on the molecule's surface to predict sites for electrophilic and nucleophilic attack.

Natural Bonding Orbital (NBO) Analysis is used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule by analyzing the electron density in a localized bond framework.

Quantum Chemical Parameters are derived from the electronic structure calculations and help in predicting the global reactivity of a molecule. These include parameters like chemical hardness, softness, electronegativity, and the electrophilicity index.

Extensive searches for scholarly articles and research data providing these specific analyses for "this compound" did not yield any relevant results. The available literature focuses on related pyridine compounds, which contain a single nitrogen atom in their aromatic ring, in contrast to the two nitrogen atoms present in the pyrimidine ring of the target molecule. This structural difference significantly alters the electronic properties, and therefore, data from pyridine derivatives cannot be used to accurately describe this compound.

Consequently, it is not possible to provide a scientifically accurate article that adheres to the requested outline for the specified compound at this time.

Theoretical and Computational Chemistry Studies

Thermodynamic and Kinetic Modeling of Transformations

Detailed thermodynamic and kinetic modeling studies specifically for the transformations of 2-Methyl-5-nitropyrimidine are not extensively available in the current scientific literature. However, insights can be drawn from studies on similar compounds, which can provide a basis for understanding the potential reactivity of the target molecule.

For instance, research on the nitration of 2-methylpyrimidine-4,6-dione to form this compound-4,6-dione has been modeled to understand its reaction kinetics. In one study, the activation energy for this nitration reaction was determined to be 61 kJ/mol, with the reaction order with respect to 2-methylpyrimidine-4,6-dione found to be 1.65. icm.edu.pl Another investigation into the same reaction reported an activation energy of 42 kJ/mol. icm.edu.pl These studies underscore the temperature sensitivity of such nitration reactions on pyrimidine (B1678525) rings. icm.edu.pl

While these findings relate to a different pyrimidine derivative, they suggest that transformations involving the pyrimidine ring of this compound are likely to be influenced by factors such as temperature and reactant concentrations. The presence of the nitro group at the 5-position and the methyl group at the 2-position will electronically influence the reactivity of the pyrimidine ring towards nucleophilic or electrophilic attack, thereby affecting the thermodynamics and kinetics of its transformations.

To provide a comprehensive model for this compound, further dedicated studies are required to determine key parameters such as reaction rate constants, activation energies, and thermodynamic data (e.g., Gibbs free energy, enthalpy) for its specific reactions.

Analysis of Isomeric Forms and Conformations

The analysis of isomeric forms and conformational preferences is crucial for understanding the structure-activity relationships of a molecule. For this compound, a detailed computational or experimental analysis of its potential tautomers and conformers is not readily found in the published literature.

However, computational studies on related nitro-substituted heterocyclic compounds demonstrate the methodologies that could be applied. For example, in a study of 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones, which contain a similar 2-methyl-5-nitro-substituted aromatic ring, density functional theory (DFT) calculations were used to determine the relative stability of different isomers (E/Z) and rotamers. mdpi.com The study calculated the Gibbs free energy values to estimate the equilibrium populations of these different forms. mdpi.com For the E-isomer, energy differences between rotamers were found to be in the range of 0.3–0.4 kcal/mol. mdpi.com

Such an approach could be theoretically applied to this compound to investigate several structural aspects:

Tautomerism: Although less common for simple pyrimidines, the potential for tautomeric forms, such as imino-enamine tautomers, could be computationally explored.

Conformational Analysis: The primary conformational flexibility in this compound would involve the rotation of the methyl and nitro groups relative to the pyrimidine ring. DFT calculations could elucidate the rotational barriers and the preferred dihedral angles. For instance, studies on other nitro-substituted pyridines have shown that the nitro group can be slightly twisted out of the plane of the aromatic ring.

A comprehensive analysis would involve optimizing the geometries of potential isomers and conformers and calculating their relative energies to determine the most stable structures. The lack of specific experimental or computational data for this compound in this area presents an opportunity for future research to fully characterize its structural landscape.

Advanced Applications in Chemical Research and Development

Role as a Key Intermediate in Organic Synthesis

2-Methyl-5-nitropyrimidine is a crucial building block in the field of organic chemistry, primarily due to the reactivity of its constituent functional groups—the methyl group, the nitro group, and the pyrimidine (B1678525) ring itself. The pyrimidine core is a common feature in many biologically active molecules, making this compound a valuable starting material. A key transformation is the reduction of the nitro group to an amine (NH2) group. This reaction converts this compound into 5-amino-2-methylpyrimidine, a versatile intermediate for further chemical modifications. The resulting amino group can readily participate in a wide range of reactions, including amide bond formation and the construction of more complex heterocyclic systems.

The synthesis of various substituted pyrimidines often utilizes this compound or its close analogues as precursors. For instance, the synthesis of 2-amino-5-nitropyridine, a related compound, is achieved through the nitration of 2-aminopyridine (B139424). guidechem.com Similarly, derivatives like 2-Chloro-4-methyl-5-nitropyridine serve as important intermediates in the pharmaceutical and pesticide industries, where the nitro group and chlorine atom can be substituted through nucleophilic replacement reactions to build a diverse array of molecules. guidechem.com The catalytic reduction of the nitro group is a common strategy, and various methods, including heterogeneous catalysts like V2O5/TiO2 with hydrazine (B178648) hydrate (B1144303), have been developed for this purpose, highlighting the industrial importance of converting nitroaromatics into their corresponding amines. rsc.orgorganic-chemistry.org

Applications in Medicinal Chemistry and Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound, as a substituted pyrimidine, serves as a valuable starting point for the development of new therapeutic agents.

The 5-nitropyrimidine (B80762) structure is a key component in the synthesis of various therapeutic agents. The nitro group is often essential for the biological activity of the final compound. In the field of anti-infectives, related nitro-heterocyclic compounds like 5-nitroimidazoles (e.g., metronidazole (B1676534) and secnidazole) are widely used to treat infections caused by anaerobic bacteria and protozoa. jocpr.com The mechanism often involves the microbial reduction of the nitro group to form reactive intermediates that damage microbial DNA. jocpr.com Derivatives of this compound can be synthesized to create novel compounds with potential antibacterial and antiprotozoal properties. nih.govderpharmachemica.com

In oncology, the pyrimidine ring is a cornerstone of many anticancer drugs, including kinase inhibitors. nih.gov this compound can be elaborated into complex molecules that target key proteins involved in cancer progression. For example, the synthesis of phenylamino-pyrimidine derivatives, a class of kinase inhibitors, can start from precursors like 2-methyl-5-nitroaniline. ed.ac.uk The pyrimidine core acts as a scaffold that can be functionalized to achieve high-affinity binding to the ATP-binding site of kinases, leading to the inhibition of tumor cell proliferation. nih.govnih.gov Research has shown that isatin-based compounds, when hybridized with moieties like 2-methyl-5-nitroimidazole, exhibit significant antiproliferative activities against cancer cell lines such as MCF-7. researchgate.net

The structural features of this compound make it an attractive scaffold for drug discovery programs aimed at developing new medicines. Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities, and chemists can systematically modify the structure of this compound to optimize its therapeutic properties. gsconlinepress.com The introduction of different substituents at various positions on the pyrimidine ring can lead to compounds with enhanced potency and selectivity for specific biological targets. gsconlinepress.com For instance, novel sulfanilamide-pyrimidine hybrids have been developed as potent antimicrobial agents to combat antibiotic resistance. gsconlinepress.com The versatility of the pyrimidine core allows for its incorporation into diverse molecular architectures, leading to the discovery of agents for a wide range of diseases.

Coccidiosis is a parasitic disease affecting livestock and poultry, and there is a continuous need for new anticoccidial drugs. Research into nitropyridine derivatives, which are structural analogues of nitropyrimidines, has shown promising results. Studies on nitropyridinecarboxamides have demonstrated significant activity against Eimeria tenella, a causative agent of coccidiosis in chickens. nih.gov Specifically, 2-nitro- and 3-nitropyridinecarboxamides were found to be active, and further derivatization led to compounds with optimized anticoccidial effects. nih.gov This suggests that analogues derived from this compound could also be explored for their potential as effective anticoccidial agents.

A primary strategy in modern drug discovery is the inhibition of specific enzymes that are critical for disease processes. Pyrimidine derivatives are particularly successful as enzyme inhibitors, especially for a class of enzymes known as kinases. ed.ac.uk Kinases play a central role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. ed.ac.uk

The pyrimidine core serves as an excellent scaffold for designing kinase inhibitors because it can mimic the adenine (B156593) base of ATP and form key hydrogen bonds within the enzyme's active site. nih.gov Numerous pyrimidine-based kinase inhibitors have been developed, targeting enzymes like Epidermal Growth Factor Receptor (EGFR) and VEGFR-2. nih.govresearchgate.net Research has demonstrated that thienopyrimidine and phenylaminopyrimidine derivatives are potent inhibitors of kinases such as Src kinase and VEGFR-2. researchgate.netacs.org Compounds based on a 5-nitropyrimidine-2,4-dione moiety have been synthesized and shown to inhibit inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes. nih.gov

Table 1: Examples of Pyrimidine Derivatives as Enzyme Inhibitors
Derivative ClassTarget EnzymeTherapeutic AreaReference
Phenylamino-pyrimidinesBCR-ABL, PDGFR, KITCancer (Leukemia, GIST) ed.ac.uk
ThienopyrimidinesVEGFR-2Cancer (Angiogenesis) researchgate.net
5-Nitropyrimidine-2,4-dionesInducible Nitric Oxide Synthase (iNOS)Inflammation nih.gov
5-TrifluoromethylpyrimidinesEGFRCancer (NSCLC) nih.gov

Derivatives of pyrimidine are a rich source of compounds with significant antibacterial and antifungal properties. gsconlinepress.com The development of new antimicrobial agents is a global health priority due to the rise of drug-resistant pathogens. By modifying the this compound scaffold, researchers have synthesized novel compounds with potent activity against a range of microorganisms. mdpi.com

For example, studies on ester derivatives of a related compound, 1-(2-methyl-5-nitro-1H-imidazol-1-yl) propan-2-ol, have demonstrated both antibacterial and antifungal activities. jocpr.com Similarly, various pyrimidine derivatives have been synthesized and tested against phytopathogenic fungi, with some showing greater potency than existing commercial fungicides. mdpi.com The antimicrobial activity is highly dependent on the nature and position of substituents on the pyrimidine ring, allowing for fine-tuning of the biological effect through chemical synthesis. gsconlinepress.com

Table 2: Antimicrobial Activity of Selected Heterocyclic Derivatives
Compound ClassOrganism TypeExample OrganismsObserved ActivityReference
Nitroimidazole DerivativesAnaerobic Bacteria & ProtozoaTrichomonas, Anaerobic cocciPotent antiprotozoal activity nih.gov
Sulfanilamide-pyrimidine HybridsBacteria & FungiCandida albicansStrong antimicrobial and antifungal activity gsconlinepress.com
Substituted PyrimidinesPhytopathogenic FungiVarious plant fungiPotent fungicidal activity mdpi.com
1-[2-substituted ethyl]-2-methyl-5-nitroimidazole DerivativesAerobic BacteriaStaphylococcus aureus, Streptococcus BNotable inhibition derpharmachemica.com

Molecular Docking Studies for Biological Targets

Applications in Agrochemical Research and Development

There is a lack of specific data detailing the role of this compound in agrochemical applications.

Formulation of Herbicides and Fungicides

No patents or research articles were found that describe the formulation of specific herbicides or fungicides using this compound as an active ingredient or key intermediate. The search did not yield information on its use or efficacy in this context.

Contributions to Material Science and Advanced Materials

No research was found detailing the application of this compound in the field of material science.

Development of Specialty Polymers and Resins

There is no available information to suggest that this compound has been used in the development or synthesis of specialty polymers or resins.

Optoelectronic Properties

The optoelectronic properties of this compound have not been characterized in the reviewed literature. No studies were found that investigate its potential use in optoelectronic materials or devices.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are crucial for a wide range of applications in optoelectronics, including optical data processing, telecommunications, and the development of advanced photonic devices. nih.gov The NLO response of a material is characterized by its ability to alter the properties of light, such as frequency, a phenomenon that is dependent on the intensity of the incident light. wikipedia.org Organic molecules, particularly those with a "push-pull" electronic structure—featuring electron-donating and electron-withdrawing groups connected by a π-conjugated system—are of significant interest for NLO applications. nih.gov

The pyrimidine core, being electron-deficient, is an ideal framework for designing new NLO materials. nih.gov While direct experimental data on the NLO properties of this compound are not extensively documented in the literature, the characteristics of closely related nitropyridine and pyrimidine derivatives provide valuable insights into its potential. The presence of the electron-withdrawing nitro group (-NO2) and the methyl group (-CH3) on the pyrimidine ring suggests that it possesses the foundational electronic asymmetry required for NLO activity.

Research into various substituted nitropyridine derivatives has demonstrated their significant NLO capabilities, particularly for second-harmonic generation (SHG), a process that converts two photons of the same frequency into a single photon with double the frequency. wikipedia.orgtandfonline.com Studies on compounds like (+)2-(α-methylbenzylamino)-5-nitropyridine (MBA-NP) and 2-cyclooctylamino-5-nitropyridine (COANP) have revealed substantial NLO coefficients. tandfonline.comoptica.org For instance, MBA-NP was identified as a highly promising material for frequency doubling, with a powder SHG efficiency 25 times that of a urea (B33335) reference standard. tandfonline.com Similarly, theoretical and experimental studies on other pyrimidine derivatives confirm their potential for creating advanced optical materials, with some exhibiting third-order nonlinear susceptibility superior to that of known chalcone (B49325) derivatives. nih.govrsc.org

The NLO properties of these related compounds are often quantified by their nonlinear optical susceptibilities and hyperpolarizability. The data from these derivatives underscore the potential of the nitropyrimidine structural class in the field of nonlinear optics.

Nonlinear Optical Properties of Selected Nitropyridine Derivatives
CompoundProperty MeasuredValueReference
2-cyclooctylamino-5-nitropyridine (COANP)Nonlinear Optical Susceptibility (d₃₂)(32 ± 16) pm/V optica.org
2-cyclooctylamino-5-nitropyridine (COANP)Nonlinear Optical Susceptibility (d₃₃)(13.7 ± 2) pm/V optica.org
(+)2-(α-methylbenzylamino)-5-nitropyridine (MBA-NP)Powder SHG Efficiency (vs. Urea)25x tandfonline.com

Use in Dye and Pigment Manufacturing

This compound serves as a valuable intermediate or building block in the synthesis of dyes and pigments. guidechem.com Its chemical structure is particularly suited for conversion into chromophoric systems, which are the parts of a molecule responsible for its color. The most common application in this area involves its use as a precursor for azo dyes.

Azo dyes represent the largest single class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). nih.gov The synthesis of these dyes typically involves a two-step process:

Diazotization : A primary aromatic amine is converted into a diazonium salt by reacting it with nitrous acid, usually generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures (0–5 °C). unb.caresearchgate.net

Azo Coupling : The resulting diazonium salt, which acts as an electrophile, is then reacted with a coupling component. This component is an electron-rich species, such as a phenol, naphthol, or another aromatic amine. unb.caresearchgate.net

To be utilized in this process, the nitro group of this compound must first be chemically reduced to a primary amino group (-NH2), yielding 5-amino-2-methylpyrimidine. This amine can then undergo diazotization to form a pyrimidine-based diazonium salt. The subsequent coupling of this salt with various aromatic compounds would lead to the formation of a diverse range of azo dyes, with the final color depending on the specific coupling agent used. The pyrimidine ring itself can influence the final properties of the dye, including its shade, fastness, and affinity for different substrates like textiles. nih.gov This synthetic pathway allows for the incorporation of the pyrimidine heterocycle into the final dye structure, potentially imparting unique coloristic and performance properties.

Catalysis and Reaction Engineering

While there is no significant body of evidence suggesting that this compound itself is used as a catalyst, its role as a key intermediate makes it a central focus of reaction engineering. Reaction engineering is concerned with the design and optimization of chemical reactors and processes to achieve specific outcomes, such as maximizing product yield, minimizing by-product formation, and ensuring process efficiency and safety.

In the context of this compound, reaction engineering principles are applied to its synthesis and its subsequent conversion into other high-value chemicals. For instance, the nitration of a precursor like 2-methylpyrimidine-4,6-dione to obtain a nitrated pyrimidine derivative is a reaction that requires careful control of parameters such as temperature, reactant concentration, and rate of addition of nitrating agents. icm.edu.pl Kinetic studies of such nitration reactions are essential for developing a mathematical model of the process, which can then be used to optimize reactor design and operating conditions. icm.edu.pl

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.